Diethyl ethoxymethylenemalonate
Overview
Description
Diethyl ethoxymethylenemalonate is a chemical compound that has garnered attention in various fields of chemistry for its unique properties and applications. This compound serves as a starting material for synthesizing a wide range of heterocyclic compounds, including pyrazole, pyrimidine, and quinoline derivatives. Its significance lies in its role as a building block in atom economy and as an active methylene component in organic synthesis (Z. Ya, 2013).
Synthesis Analysis
Diethyl ethoxymethylenemalonate has been utilized in novel syntheses, such as the synthesis of triheterocyclic compounds and the formation of ethyl 2-(1,1-dialkyl and arylmethyl) malonates through classical Grignard reactions. These syntheses demonstrate the versatility and reactivity of diethyl ethoxymethylenemalonate in forming complex molecular structures (C. G. Dave & M. Shukla, 1997); (Youngmee Kim et al., 1999).
Molecular Structure Analysis
The molecular structure of diethyl ethoxymethylenemalonate and its derivatives has been confirmed through various synthetic and degradative approaches. These studies have shed light on the structural intricacies and the stability of the compound under different conditions (A. Donkor et al., 1992).
Chemical Reactions and Properties
Diethyl ethoxymethylenemalonate undergoes a variety of chemical reactions, including transformations in water without any catalyst and the synthesis of antimicrobial agents through reactions with specific heterocyclic amines. These reactions highlight its reactivity and potential in synthesizing biologically active compounds (D. N. Bazhin et al., 2012); (D. Rina et al., 2018).
Scientific Research Applications
Synthesizing compounds such as diethyl 2,4-diethoxycarbonylpent-2-enedioate and diethyl 5-hydroxypyrrole-2,4-dicarboxyiate in chemical research (Donkor et al., 1992).
Creating tritium-labeled DL-γ-carboxyglutamic acid and its cyclic form, 5-oxo-2,4-pyrrolidine dicarboxylic acid (Ishikawa & Wuthier, 1984).
Synthesizing pyrazolopyrimidopyrimidines, which have antimicrobial properties, through the Gould-Jacob reaction (Rina, Nirmal, & Vivek, 2018).
Producing 5-hydroxy-2,4-dicarbethoxypyrroles, which can lead to various compounds after treatment with acetic anhydride (Stefancich et al., 1975).
Synthesizing triheterocyclic 3-carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines (Dave & Shukla, 1997).
Creating polytrisubstituted-2-pyridones derivatives under catalyst- and solvent-free conditions (Zhao et al., 2016).
Synthesizing pyrimido[1,2-b]isoquinolines, pyrido-[2,3-c]isoquinolines, and pyrrolo[2,3-c]isoquinolines (Deady & Quazi, 1994).
Regioselective synthesis of pyrido[2,3-d]pyrimidines (Anderson, 1985).
Producing 5-trifluoromethyluracil-2-14C with an overall yield of 25.6% (Zambito & Chamberlin, 1971).
Synthesizing ethyl N-1-(hetero)aryl-5-hydroxy-1H-pyrazole-4-carboxylates (Holzer & Schmid, 1995).
Safety And Hazards
Future Directions
DEEMM continues to be used in contemporary pharmaceutical industry for the preparation of registered drugs . Its use in the synthesis of chain, cyclic, heterocyclic, and fused heterocyclic structures has been the focus of research in the last ten years . The potential pharmacological activity of compounds obtained from reactions involving DEEMM is also a subject of ongoing research .
properties
IUPAC Name |
diethyl 2-(ethoxymethylidene)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHNWPUDSTBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052591 | |
Record name | Diethyl ethoxymethylenemalonate | |
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Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Diethyl ethoxymethylenemalonate | |
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Product Name |
Diethyl ethoxymethylenemalonate | |
CAS RN |
87-13-8 | |
Record name | Diethyl (ethoxymethylene)malonate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=87-13-8 | |
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Record name | Diethyl (ethoxymethylene)malonate | |
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Record name | 87-13-8 | |
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Record name | Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester | |
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Record name | Diethyl ethoxymethylenemalonate | |
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Record name | Diethyl ethoxymethylenemalonate | |
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Record name | DIETHYL (ETHOXYMETHYLENE)MALONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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